molecular formula C11H12ClF4NO B2389362 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 1803593-44-3

3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B2389362
CAS No.: 1803593-44-3
M. Wt: 285.67
InChI Key: IPABLFIXZLQOJS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolidine ring substituted with a fluorine atom at the 3-position and a 3-(trifluoromethoxy)phenyl group at the same position. Its molecular formula is C₁₁H₁₂ClF₄NO, with a molecular weight of 285.66 g/mol (calculated from and ).

Applications:
Primarily used as a versatile small-molecule scaffold in medicinal chemistry and drug discovery. It serves as a building block for synthesizing complex molecules, particularly in developing ligands for central nervous system targets due to its fluorine and trifluoromethoxy substituents, which enhance bioavailability and metabolic stability .

Storage and Safety:
Requires storage at 2–8°C in a dry, sealed environment. Hazard precautions include avoiding heat sources and ensuring proper ventilation during handling .

Properties

IUPAC Name

3-fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)17-11(13,14)15;/h1-3,6,16H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPABLFIXZLQOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)OC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a reaction with a trifluoromethylating reagent, such as trifluoromethyl iodide, in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or trifluoromethoxy groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine or trifluoromethoxy groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure, characterized by the trifluoromethoxy group, enhances its pharmacological properties, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens like Staphylococcus aureus .
  • Antiviral Activity : Preliminary studies have demonstrated that this compound may inhibit viral replication, particularly against the hepatitis C virus (HCV), with some derivatives achieving low nanomolar effective concentrations (EC50) .
  • Neuropharmacological Effects : The compound shows promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders such as epilepsy and neuropathic pain .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The trifluoromethoxy group can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are vital in the synthesis of pharmaceuticals and agrochemicals .
Activity TypeTarget Pathogen/ConditionMIC/EC50 ValuesReference
AntibacterialStaphylococcus aureus2 μg/ml
AntiviralHepatitis C Virus0.028 nM
AnticonvulsantSeizure ModelsProtective at 100 mg/kg

Antimicrobial Study

In a series of tests conducted on various bacterial strains, compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial activity compared to non-fluorinated analogs. The MIC against S. aureus was reported at 2 μg/ml, showcasing significant potency .

Antiviral Research

In vitro studies revealed potent inhibition of HCV replication by pyrrolidine derivatives, with some compounds achieving EC50 values as low as 0.007 nM against genotype 1b strains, indicating their potential as therapeutic agents for viral infections .

Neuropharmacological Evaluation

Animal models assessing anticonvulsant activity demonstrated that several pyrrolidine derivatives provided significant protection against induced seizures. One derivative achieved complete protection in models of generalized tonic-clonic seizures .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents and Position Key Applications
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine HCl 1803593-44-3 C₁₁H₁₂ClF₄NO 285.66 3-F, 3-(3-CF₃OPh) on pyrrolidine Research scaffold, CNS ligands
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine HCl 1803583-79-0 C₁₁H₁₂ClF₄NO 285.66 3-F, 3-(2-CF₃OPh) on pyrrolidine Positional isomer for SAR studies
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl 1248089-24-8 C₁₂H₁₄F₃N·HCl 265.70 3-Me, 3-(4-CF₃Ph) on pyrrolidine Building block for polyimides
(3R)-3-(Trifluoromethoxy)pyrrolidine HCl 1286761-93-0 C₅H₈F₃NO·HCl 207.58 3-CF₃O on pyrrolidine (no phenyl group) Chiral intermediate in synthesis
3,3-Difluoropyrrolidine HCl 57395-89-8 C₄H₇F₂N·HCl 140.56 3,3-diF on pyrrolidine Fluorinated scaffold for PET tracers

Substituent Effects on Bioactivity

  • Fluorine vs. This enhances binding affinity to targets like serotonin receptors .
  • Trifluoromethoxy (CF₃O) vs. Trifluoromethyl (CF₃) :
    The CF₃O group (target compound) is more polarizable than CF₃, improving solubility in aqueous environments while maintaining lipophilicity for blood-brain barrier penetration .

Positional Isomerism

  • Meta vs. Ortho CF₃O Substitution :
    The target compound’s 3-(3-CF₃OPh) group (meta position) provides steric and electronic advantages over the ortho-substituted isomer (CAS 1803583-79-0). Meta substitution reduces steric hindrance in receptor binding pockets, as observed in kinase inhibitor studies .

Chiral vs. Achiral Derivatives

  • The (3R)-3-(trifluoromethoxy)pyrrolidine HCl () lacks a phenyl group but serves as a chiral building block for asymmetric synthesis. In contrast, the target compound’s planar phenyl ring enables π-π stacking interactions in protein binding .

Biological Activity

3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with fluorine and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C11H12ClF4NO
  • Molecular Weight : 285.66 g/mol
  • CAS Number : 1803593-44-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, improving the compound's ability to penetrate biological membranes, while the fluorine atom contributes to its binding affinity and selectivity towards these targets. This compound may act as an inhibitor or activator of various biological pathways, leading to therapeutic effects in different contexts.

Inhibition of Enzymes

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting enzymes involved in various metabolic pathways. For instance, the presence of a trifluoromethoxy group has been linked to increased inhibition of serotonin uptake, suggesting potential applications in treating mood disorders . Additionally, this compound has been explored as a potential inhibitor for dipeptidyl peptidase IV (DPP-IV), which is significant in managing diabetes .

Receptor Modulation

The compound may also interact with neurotransmitter receptors, modulating their activity. This interaction could lead to alterations in neurotransmission and provide insights into its potential use in neuropharmacology. The unique structural features of this compound enhance its potential for selective receptor binding compared to non-fluorinated analogs.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

In a study investigating the inhibition of DPP-IV, researchers synthesized various fluorinated pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against DPP-IV, demonstrating its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Neurotransmitter Uptake Inhibition

Another study focused on the effects of trifluoromethylated compounds on serotonin uptake. The inclusion of the trifluoromethoxy group was found to enhance the potency of the compounds tested, with this compound showing promising results as a serotonin reuptake inhibitor. This suggests potential applications in treating depression and anxiety disorders .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochlorideC11H12ClF4NContains a trifluoromethyl group instead
1-(Trifluoromethyl)-4-fluorobenzeneC8H5F4Aromatic compound without a pyrrolidine ring
2,6-DifluoroanilineC6H5F2NAmino group instead of a pyrrolidine structure

The presence of both fluorine and trifluoromethoxy groups on the pyrrolidine scaffold makes this compound particularly unique among these compounds, potentially enhancing its biological activity compared to others that lack such specific substitutions .

Q & A

Q. What are the key steps in synthesizing 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves:

Fluorination : Electrophilic fluorinating agents like N-fluorobenzenesulfonimide introduce fluorine atoms into the pyrrolidine ring .

Phenyl Group Introduction : A trifluoromethoxy-substituted phenyl group is coupled via Suzuki-Miyaura or nucleophilic aromatic substitution under palladium catalysis .

Salt Formation : Hydrochloric acid treatment converts the free base to the hydrochloride salt .

Q. Critical Reaction Conditions :

  • Temperature : Lower temperatures (0–25°C) reduce side reactions during fluorination .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
  • Catalyst : Pd(PPh₃)₄ improves coupling efficiency for aryl group introduction .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies fluorine environments (δ -120 to -150 ppm for CF₃O groups) .
    • ¹H/¹³C NMR : Confirms pyrrolidine ring substitution patterns and aryl group integration .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 310.08) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻ counterion proximity) .

Advanced Research Questions

Q. How can computational modeling optimize fluorination efficiency and regioselectivity?

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) predicts transition states for fluorination, identifying energy barriers for competing pathways .
    • Solvent effects are modeled using COSMO-RS to select optimal reaction media .
  • Machine Learning :
    • Neural networks trained on fluorination datasets (e.g., temperature, solvent polarity) predict optimal conditions for >80% yield .

Case Study : DFT-guided optimization reduced side-product formation by 40% in trifluoromethoxy group installation .

Q. How do structural modifications (e.g., fluorine position, aryl substituents) affect biological activity?

  • Fluorine Position :
    • 3-Fluoro substitution on pyrrolidine enhances metabolic stability compared to 2-fluoro analogs (t₁/₂ increased by 2.5× in hepatic microsomes) .
  • Trifluoromethoxy vs. Trifluoromethyl :
    • The trifluoromethoxy group improves membrane permeability (LogP reduced by 0.5 units) but may reduce target binding affinity in kinase assays .

Q. How should researchers address contradictions in fluorination yield data across studies?

  • Root Cause Analysis :
    • Reagent Purity : Commercial fluorinating agents vary in active F⁺ content (e.g., 70–95% purity), affecting reproducibility .
    • Moisture Sensitivity : Trace H₂O in solvents hydrolyzes intermediates, reducing yields by 20–30% .
  • Mitigation Strategies :
    • Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
    • Validate fluorinating agent activity via ¹⁹F NMR before use .

Q. What methodologies enable scalable synthesis without compromising stereochemical integrity?

  • Flow Chemistry :
    • Continuous flow reactors improve heat/mass transfer, reducing epimerization during pyrrolidine ring formation (ee >98% at 100 g scale) .
  • Chiral Resolution :
    • Diastereomeric salt crystallization with L-tartaric acid separates enantiomers (≥99% ee) .

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